molecular formula C15H21N3OS B5741118 N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No. B5741118
M. Wt: 291.4 g/mol
InChI Key: IRVOISMUMLDWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PTU-Bn, and it is a thiourea derivative that has been synthesized and tested for its biological activity. In

Mechanism of Action

PTU-Bn exerts its biological activity by inhibiting the activity of thioredoxin reductase (TrxR). TrxR is an essential enzyme that plays a crucial role in redox regulation and cellular defense against oxidative stress. By inhibiting TrxR, PTU-Bn disrupts the redox balance in cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
PTU-Bn has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In the brain, PTU-Bn protects neurons from oxidative stress by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

PTU-Bn has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, PTU-Bn has some limitations for lab experiments. Its mechanism of action is not fully understood, and its specificity for TrxR inhibition is not well characterized. It also has poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for research on PTU-Bn. One area of interest is the development of PTU-Bn analogs with improved potency and specificity for TrxR inhibition. Another area of research is the investigation of PTU-Bn's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel drug delivery systems for PTU-Bn could improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of PTU-Bn involves the reaction of benzyl isothiocyanate with N-(2-oxo-1-pyrrolidinyl)propylamine. This reaction produces a thiourea derivative that is purified by column chromatography. The yield of this synthesis method is around 70%, and the purity of the final product is confirmed by NMR and mass spectrometry.

Scientific Research Applications

PTU-Bn has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. PTU-Bn has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-14-8-4-10-18(14)11-5-9-16-15(20)17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVOISMUMLDWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

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